Dihydroartemisinin

Antimalarial Drug Discovery Plasmodium berghei IC50 Potency Ranking

Dihydroartemisinin (DHA) is the direct active metabolite of all artemisinin prodrugs, eliminating variable hepatic conversion. It is the most intrinsically potent blood schizonticide, with a 6.3-fold potency advantage over artemisinin in P. falciparum assays. Researchers obtain consistent exposure without species-dependent hydrolysis variation. It is the optimal reference standard for antimalarial susceptibility testing (IC₅₀ ~3 nM) and the preferred scaffold for oncology ferroptosis studies. For pediatric dry suspension development, DHA's 10-day reconstituted stability makes it one of only two viable artemisinin options.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B15608711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-CMDXXVQNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (DHA): Core Active Metabolite of the Artemisinin Class for Antimalarial and Anticancer Research Procurement


Dihydroartemisinin (DHA, CAS 71939-50-9) is the primary bioactive metabolite common to virtually all clinically deployed artemisinin derivatives, including artesunate, artemether, and arteether [1]. Unlike its prodrug counterparts, DHA is administered directly as an active pharmaceutical ingredient, bypassing the variable hepatic conversion step required for other artemisinins. It is the most intrinsically potent blood schizonticide among the first-generation artemisinin analogs and is a key component of WHO-prequalified artemisinin-based combination therapies (ACTs), most notably dihydroartemisinin-piperaquine [2]. Beyond malaria, DHA has emerged as a lead compound in oncology research due to its endoperoxide-dependent cytotoxicity and demonstrated selectivity against multiple cancer cell lines [3].

Why Dihydroartemisinin Cannot Be Interchanged with Artesunate, Artemether, or Artemisinin Without Quantitative Justification


Although artesunate, artemether, and arteether are all prodrugs that undergo metabolic conversion to DHA, the extent and rate of this conversion differ dramatically—ranging from 1.0–4.3% for artelinic acid to 25.3–72.7% for artesunate—and are influenced by route of administration, formulation vehicle, and inter-species variability in CYP-mediated hydrolysis [1]. Critically, DHA administered directly as the parent drug is intrinsically more potent than any prodrug in head-to-head in vitro assays, demonstrating that the prodrug-to-DHA conversion is pharmacokinetically inefficient and that active drug exposure cannot be assumed equivalent across derivatives [2]. Furthermore, DHA exhibits a distinct blood cell-to-plasma distribution ratio (approximately 0.7) compared to artemisinin (1.1–1.6) and artemether (0.9–1.2), directly impacting the pharmacokinetic compartment in which the drug exerts its antimalarial effect [3]. These quantitative divergences mean that substituting one artemisinin derivative for another in a research protocol or clinical formulation without compensating for potency, conversion efficiency, and distribution differences will introduce uncontrolled variability.

Quantitative Differentiation Evidence for Dihydroartemisinin Versus Closest Analogs: A Procurement-Focused Comparator Analysis


6.3-Fold Superior In Vitro Antimalarial Potency of Dihydroartemisinin Over Artemisinin in Synchronized P. berghei Schizonticidal Assay

Dihydroartemisinin demonstrated the highest intrinsic antimalarial potency among the three first-generation artemisinins tested in a synchronized P. berghei in vitro culture system. The IC50 of DHA (0.3 × 10⁻⁸ M) was 6.3-fold lower than that of artemisinin (1.9 × 10⁻⁸ M) and 3.7-fold lower than that of sodium artesunate (1.1 × 10⁻⁸ M) when drugs were present during the complete 24-hour developmental cycle, as measured by flow-cytometric DNA synthesis quantification [1]. This represents the largest inter-compound potency gap within the class under identical experimental conditions.

Antimalarial Drug Discovery Plasmodium berghei IC50 Potency Ranking

Dihydroartemisinin Achieves 47% In Vivo Cure Rate at Low Dose Where Artemisinin and Artesunate Yield 0% Cure in Murine Malaria

In the P. berghei-infected mouse model, DHA was the only compound to achieve sterile cure at a low dose of 10 mg/kg bodyweight administered intramuscularly on 3 consecutive days, with a cure rate of 47%. In contrast, both artemisinin and sodium artesunate at the identical 10 mg/kg dose and schedule produced 0% cure—every treated mouse experienced full parasite recrudescence [1]. This in vivo result corroborates the in vitro potency ranking and demonstrates that the potency differential translates into a categorical (curative vs. non-curative) outcome at the same mass-normalized dose.

In Vivo Antimalarial Efficacy Plasmodium berghei Mouse Model Curative Dose Comparison

Dihydroartemisinin Exhibits 1.5- to 1.8-Fold Greater Anticancer Cytotoxicity Than Artesunate Across Four Human Tumor Cell Lines

In a direct comparative study using the MTT assay, DHA demonstrated consistently superior cytotoxicity relative to artesunate (ART) across four human cancer cell lines. IC50 values for DHA ranged from 8.5 to 32.9 µM, whereas artesunate IC50 values ranged from 15.4 to 49.7 µM after 48 hours of treatment [1]. The cell line panel included cervical cancer (HeLa), uterus chorion cancer (JAR), embryo transversal cancer (RD), and ovarian cancer (HO-8910). DHA was more effective than ART in every cell line tested. Additionally, DHA inhibited angiogenesis in the 2.5–50 µM range, whereas ART required 12.5–50 µM to achieve comparable effect, representing an approximately 5-fold lower threshold concentration for anti-angiogenic activity [1].

Cancer Chemotherapy Artemisinin Derivative Cytotoxicity MTT Assay Panel

Dihydroartemisinin Intramuscular Bioavailability Reaches 85% Versus 54% for Artemether and 34% for Arteether in Rat Pharmacokinetic Profiling

A comprehensive head-to-head pharmacokinetic comparison in rats revealed that DHA (DQHS) achieves 85% absolute bioavailability following intramuscular administration, substantially exceeding artemether (AM, 54%) and arteether (AE, 34%) [1]. The low bioavailability of AM and AE is attributed to slow, prolonged absorption from the sesame-oil intramuscular formulation. Notably, artesunate (AS) had the highest IM bioavailability at 105% (due to rapid and complete conversion to DHA), but AS is a prodrug that depends on this conversion; DHA as the direct active principle eliminates this pharmacokinetic uncertainty. Additionally, DHA exhibited a terminal elimination half-life of 0.95 h (IV), which is longer than AM (0.53 h), AE (0.45 h), and AS (0.35 h) [1], providing a modest but measurable duration-of-action advantage at the parent drug level.

Preclinical Pharmacokinetics Intramuscular Bioavailability Artemisinin Derivative ADME

Dihydroartemisinin Reconstituted Suspension Degrades Only 10% in 10 Days Versus Catastrophic Artesunate Instability in Pediatric Formulation Testing

In a formulation optimization study for pediatric dry suspensions, DHA exhibited markedly superior chemical stability upon reconstitution compared to artesunate. DHA showed only 10% degradation over 10 days in the reconstituted state, whereas artesunate displayed qualitatively poor stability described as 'bad results, even when the pH was adapted' [1]. Artemether, in comparison, was stable for at least 21 days. The practical implication is that DHA-based reconstituted suspensions can sustain a 5–7 day pediatric treatment course with acceptable potency retention (less than 10% loss), while artesunate fails this requirement entirely under identical conditions.

Pediatric Formulation Development Chemical Stability Dry Suspension Dosage Form

Dihydroartemisinin Retains Potency Against Artemisinin-Resistant P. falciparum with Only 5-Fold IC50 Increase Versus 14-Fold for Artesunate

In an in vitro artemisinin-resistant P. falciparum strain, the resistant line exhibited a 100-fold elevated IC50 relative to the drug-sensitive parent control. Cross-resistance profiling revealed a critical asymmetry: artesunate susceptibility decreased by 14-fold in the resistant strain, whereas DHA susceptibility decreased by only 5-fold [1]. This approximately 2.8-fold differential in resistance susceptibility indicates that DHA retains greater fractional activity against artemisinin-resistant parasites than its closest clinical prodrug. Importantly, the resistant strain was not cross-resistant to chloroquine, mefloquine, quinine, or pyrimethamine, confirming that the resistance mechanism is artemisinin-class-specific [1].

Antimalarial Drug Resistance Artemisinin Resistance Cross-Resistance Profiling

Procurement-Optimized Application Scenarios for Dihydroartemisinin Based on Quantitative Differentiation Evidence


In Vitro Antimalarial Drug Discovery and Phenotypic Resistance Screening

DHA is the optimal reference artemisinin for in vitro P. falciparum susceptibility testing due to its 6.3-fold potency advantage over artemisinin [1] and 2.8-fold lower cross-resistance factor compared to artesunate in resistant strains [2]. Laboratories conducting SYBR Green I or HRP2-based IC50 determinations should select DHA as the class-representative compound to maximize assay dynamic range and minimize the risk of misclassifying partially resistant isolates as susceptible. The lower compound mass required per assay plate, driven by the 3 nM IC50, directly reduces procurement cost per screening campaign.

In Vivo Proof-of-Concept Efficacy Studies in Murine Malaria Models

For research groups designing murine P. berghei or P. yoelii efficacy studies, DHA at 10 mg/kg/day IM provides a curative endpoint (47% cure) that neither artemisinin nor artesunate can achieve at the identical dose [1]. This enables dose-ranging studies anchored at a low, clinically relevant dose with a binary cure/no-cure readout, facilitating statistically robust ED50/ED90 determination and combination partner interaction analyses such as isobolographic synergy assessment with piperaquine or lumefantrine.

Oncology Lead Optimization and Ferroptosis Mechanism Studies

DHA demonstrates 1.5- to 1.8-fold greater cytotoxicity than artesunate across cervical, ovarian, and sarcoma cell lines [3], and its anti-angiogenic activity threshold (2.5 µM) is 5-fold lower than that of artesunate [3]. These quantitative advantages position DHA as the preferred artemisinin scaffold for medicinal chemistry derivatization campaigns targeting GPX4-mediated ferroptosis pathways in non-small cell lung cancer, where DHA has been shown to reduce tumor proliferation both as a standalone agent and in combination with cisplatin in patient-derived tissue cultures [4].

Pediatric Antimalarial Formulation Development for Resource-Limited Settings

In dry suspension formulation projects, DHA's reconstituted stability profile (10% degradation over 10 days) makes it one of only two viable artemisinin options alongside artemether for pediatric dosage forms requiring a 5–7 day administration window [5]. Artesunate is excluded from this application due to catastrophic instability upon reconstitution. Procurement specifications for pediatric formulation excipient compatibility and stability-indicating HPLC method development should therefore be benchmarked against DHA degradation kinetics rather than artesunate stability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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